molecular formula C2HCl3NaO2 B1262058 Sodium trichloroacetate CAS No. 650-51-1

Sodium trichloroacetate

Cat. No.: B1262058
CAS No.: 650-51-1
M. Wt: 186.37 g/mol
InChI Key: AHFKXSVSQLNSSC-UHFFFAOYSA-N
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Description

Sodium trichloroacetate (NaTCA) is a versatile chemical reagent that finds applications in various scientific and industrial endeavors . It is a white crystalline solid with a molecular weight of 189.5 g/mol .


Synthesis Analysis

A novel one-pot approach for the synthesis of trichloroacetates has been described . This approach uses inexpensive, commercially available trichloroacetonitrile as a trichloroacyl source, making this protocol more applicable to industrial applications . This one-pot approach is applicable to a wide range of alcohols, as demonstrated by 28 examples with good to excellent yields in the order of 93% .


Molecular Structure Analysis

This compound undergoes rapid decarboxylation in dimethylformamide (DMF) in the presence of aldehydes to form a nucleophilic trichloromethyl anion . This anion then adds to the aldehydes to form trichloromethyl carbinols .


Chemical Reactions Analysis

This compound with trichloroacetic acid (TCA) undergoes rapid decarboxylation in dimethylformamide (DMF) in the presence of aldehydes to form nucleophilic trichloromethyl anion . This anion then adds to the aldehydes to form trichloromethyl carbinols .


Physical and Chemical Properties Analysis

This compound is a white crystalline solid with a melting point of 78°C . It is soluble in DME and diglyme .

Scientific Research Applications

Soil Movement Studies

NaTCA has been used to study the movement of chemicals in soil. Muzik, Loustalot, and Cruzado (1951) conducted an experiment to observe the movement of NaTCA in soil under different rainfall conditions (Muzik, Loustalot, & Cruzado, 1951).

Insect Control

NaTCA has been explored as an insect control agent. Juárez (1994) investigated its use in inhibiting the synthesis of hydrophobic cuticular lipids in insects, demonstrating increased mortality and altered molting cycles in treated insects (Juárez, 1994).

Hepatic DNA and Liver Growth

Research by Styles, Wyatt, and Coutts (1991) evaluated the impact of NaTCA on hepatic DNA and liver growth in mice, focusing on its potential to cause single-strand breaks in hepatic DNA (Styles, Wyatt, & Coutts, 1991).

Hemoglobin and Myoglobin Research

Takenaka et al. (1971) studied the effects of NaTCA on the heme bindings in hemoglobin and myoglobin derivatives, observing changes in their absorption spectra and structural alterations (Takenaka et al., 1971).

Herbicide Use

NaTCA has been used as a herbicide. Morris and Bost (2002) detailed its application in agriculture, particularly for the control of weeds (Morris & Bost, 2002).

Water Treatment Byproducts

Lei, Zeng Huifen, and Yunchuan Xin (2014) explored the dechlorination and decomposition of NaTCA in water treatment, studying its conversion into less harmful compounds (Lei, Zeng Huifen, & Yunchuan Xin, 2014).

Poly(L-lysine) Conformation Studies

Takenaka, Inada, and their team (1976) applied NaTCA to poly(L-lysine) to study its effects on helical conformation and chemical reactivity (Takenaka & Inada, 1976).

Effects on Irrigation Water

Research by Comes, Frank, and Demint (1975) investigated the concentration of NaTCA in irrigation water post-application for weed control (Comes, Frank, & Demint, 1975).

Impact on Plants

Lange et al. (2004) examined the phytotoxic effects of NaTCA on pine and birch trees, studying how it affects their physiological processes (Lange et al., 2004).

Inhibition in Solutions

Alquist and Wasco (1952) studied the inhibition properties of NaTCA in solutions, particularly its effects on the corrosiveness of solutions on various metals (Alquist & Wasco, 1952).

Root and Shoot Growth Studies

Sen and Woodford (1953) focused on the effect of NaTCA on the extension growth of root and shoot segments of peas, exploring its physiological impacts and mode of action (Sen & Woodford, 1953).

Mechanism of Action

Target of Action

Sodium trichloroacetate primarily targets macromolecules such as proteins, DNA, and RNA . It is used as a precipitant for these macromolecules in clinical chemistry and biochemistry .

Mode of Action

The mode of action of this compound involves the formation of a trichloromethyl anion, a strong nucleophile, through decarboxylation . This anion can then attack various carbonyl functional groups, such as those found in aldehydes, carboxylic acid anhydrides, ketones, and acyl halides .

Biochemical Pathways

It is known that the trichloromethyl anion produced by this compound can interact with various carbonyl functional groups . This interaction can lead to alterations in the metabolic pathways involving these functional groups.

Pharmacokinetics

Its solubility in water and other polar solvents suggests that it may be readily absorbed and distributed in the body .

Result of Action

The primary result of this compound’s action is the precipitation of macromolecules such as proteins, DNA, and RNA . This can lead to changes in cellular function and structure. In addition, the formation of the trichloromethyl anion allows this compound to interact with various carbonyl functional groups, potentially leading to alterations in metabolic pathways .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its ability to form the trichloromethyl anion is dependent on the presence of suitably strong acids . Additionally, its solubility in water and other polar solvents can affect its distribution and bioavailability in the body .

Safety and Hazards

Sodium trichloroacetate may cause respiratory irritation . It is moderately toxic by ingestion and intravenous routes . Large doses can cause central nervous system depression . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

When released to moist soil, sodium trichloroacetate will exist in the environment as the trichloroacetate ion . It has greater mobility in high pH soils than in more acidic soils due to the ionic character of this compound . This suggests potential environmental implications that could be explored in future research.

Biochemical Analysis

Biochemical Properties

Sodium trichloroacetate plays a significant role in biochemical reactions due to its ability to act as a trichloromethyl-anion precursor. This reagent is useful for introducing the trichloromethyl group into other molecules. The decarboxylation of this compound produces the trichloromethyl anion, which is a strong nucleophile capable of attacking various carbonyl functional groups, such as aldehydes, carboxylic acid anhydrides, ketones, and acyl halides . This interaction is crucial for the Jocic–Reeve reaction, where the trichloromethyl anion adds to carbonyl compounds to form trichloromethyl carbinols .

Cellular Effects

This compound has been observed to influence various cellular processes. It is known to precipitate macromolecules, including proteins, DNA, and RNA, which can affect cellular metabolism and gene expression . The compound’s ability to precipitate proteins is particularly significant in proteomic studies, where it is used to isolate and analyze proteins . This compound can also impact cell signaling pathways by altering the stability and function of key signaling proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its decarboxylation to produce the trichloromethyl anion. This anion is a potent nucleophile that can interact with various biomolecules. For instance, it can attack carbonyl groups in aldehydes and ketones, leading to the formation of trichloromethyl carbinols . Additionally, this compound can inhibit enzyme activity by binding to active sites or altering the enzyme’s conformation. This inhibition can result in changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can decompose at higher temperatures . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in protein expression and metabolic flux. In vitro studies have shown that this compound can maintain its activity for extended periods, making it a reliable reagent for biochemical experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can enhance sensitivity and precision in transcript mapping without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Animal studies have shown that high doses of this compound can lead to liver toxicity and other adverse outcomes . It is essential to determine the appropriate dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its conversion to trichloromethyl anion. This anion can participate in various biochemical reactions, including the Jocic–Reeve reaction, where it adds to carbonyl compounds to form trichloromethyl carbinols . Additionally, this compound can influence metabolic flux by altering the activity of key enzymes involved in metabolic pathways. For example, it can inhibit enzymes that regulate fatty acid metabolism, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is highly soluble in water, allowing it to diffuse easily across cell membranes . This compound can interact with transporters and binding proteins that facilitate its movement within the cell. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is known to localize in the cytoplasm and nucleus, where it can interact with proteins, DNA, and RNA . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific cellular compartments. The compound’s presence in the nucleus is particularly significant for its role in transcript mapping and gene expression studies .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Sodium trichloroacetate can be achieved through the reaction between trichloroacetic acid and sodium hydroxide.", "Starting Materials": [ "Trichloroacetic acid", "Sodium hydroxide" ], "Reaction": [ "Trichloroacetic acid is dissolved in water to form a solution.", "Sodium hydroxide is added to the solution dropwise with constant stirring.", "The reaction mixture is heated to 70-80°C for 2-3 hours.", "The resulting Sodium trichloroacetate precipitates out of the solution and is filtered and washed with water.", "The product is dried and stored in a desiccator." ] }

CAS No.

650-51-1

Molecular Formula

C2HCl3NaO2

Molecular Weight

186.37 g/mol

IUPAC Name

sodium;2,2,2-trichloroacetate

InChI

InChI=1S/C2HCl3O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);

InChI Key

AHFKXSVSQLNSSC-UHFFFAOYSA-N

SMILES

C(=O)(C(Cl)(Cl)Cl)[O-].[Na+]

Canonical SMILES

C(=O)(C(Cl)(Cl)Cl)O.[Na]

Color/Form

Yellow powder
Colorless salt

density

Relative density (water = 1): 0.9

melting_point

Decomposes at 165-200 °C

650-51-1

physical_description

HYGROSCOPIC WHITE-TO-YELLOW POWDER.

Pictograms

Irritant; Environmental Hazard

solubility

In water = 1.2 kg/l at 25 °C
Soluble in ethanol
In methanol 232, acetone 7.6, diethyl ether 0.2, benzene 0.07, carbon tetrachloride 0.04, heptane 0.02 (all in g/l, at 25 °C)
Solubility in water, g/100ml at 25 °C: 120 (very good)

Synonyms

Acid, Trichloroacetic
Acide trichloracetique
Rubidium Trichloroacetate
Sodium Trichloroacetate
trichloracetique, Acide
Trichloroacetate, Rubidium
Trichloroacetate, Sodium
Trichloroacetic Acid

vapor_pressure

0.1 mPa at 70 °C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium trichloroacetate
Reactant of Route 2
Sodium trichloroacetate
Reactant of Route 3
Sodium trichloroacetate

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